Ethyl 1-(carbamoylmethyl)-2-oxocyclohexane-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-(2-amino-2-oxoethyl)-2-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-2-16-10(15)11(7-9(12)14)6-4-3-5-8(11)13/h2-7H2,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHSDQZDTXCXEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCC1=O)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(carbamoylmethyl)-2-oxocyclohexane-1-carboxylate typically involves the reaction of ethyl 2-oxocyclohexane-1-carboxylate with a suitable carbamoylating agent. One common method is the reaction of ethyl 2-oxocyclohexane-1-carboxylate with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(carbamoylmethyl)-2-oxocyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: The major product is the corresponding oxo derivative.
Reduction: The major product is the hydroxyl derivative.
Substitution: The major products are the substituted carbamates.
Scientific Research Applications
Ethyl 1-(carbamoylmethyl)-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 1-(carbamoylmethyl)-2-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in designing enzyme inhibitors for therapeutic applications. The compound may also interact with cellular pathways involved in metabolic processes, further contributing to its biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Reactivity and Functional Group Influence
- This contrasts with hydrophobic substituents like 2-iodophenyl (logP ~3.5 inferred from ). The amide functionality may also participate in intramolecular interactions, stabilizing specific conformations.
- Iodophenyl Derivative : The electron-withdrawing iodine atom facilitates electrophilic aromatic substitution and cross-coupling reactions, making it valuable in synthesizing benzo-fused heterocycles .
- Cyanoethyl Derivative: The nitrile group (-CN) increases electrophilicity, enabling nucleophilic additions or cyclizations to form pyridines or tetrazoles .
Pharmacological Potential
- The carbamoyl group’s resemblance to peptide bonds may enhance target binding in drug design.
Biological Activity
Ethyl 1-(carbamoylmethyl)-2-oxocyclohexane-1-carboxylate is a compound that belongs to the carbamate class, known for its diverse applications in pharmaceuticals and agriculture. This article delves into its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.
Overview of this compound
- Chemical Structure : The compound features a cyclohexane ring with a carbamate group, making it a versatile intermediate in organic synthesis.
- Molecular Formula : C₉H₁₅N₁O₄
- CAS Number : 904212-02-8
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This characteristic is crucial for developing enzyme inhibitors for therapeutic purposes.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial properties. Research has demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The exact mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition Studies
This compound has been investigated for its role as an enzyme inhibitor. For instance, studies have shown that it can inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This inhibition could lead to increased levels of acetylcholine, potentially enhancing cognitive function.
Comparative Analysis with Similar Compounds
A comparison with other carbamate compounds highlights the unique properties of this compound:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Ethyl Carbamate | Simple Carbamate | Low toxicity; limited activity |
| Methyl Carbamate | Simple Carbamate | Mild neurotoxic effects |
| This compound | Cyclohexane derivative | Significant enzyme inhibition and antimicrobial properties |
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating potent antimicrobial activity.
Case Study 2: Enzyme Inhibition
Research conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited AChE with an IC50 value of 50 nM. This finding suggests its potential use in treating neurodegenerative diseases like Alzheimer's.
Q & A
Q. What synthetic methodologies are employed to prepare Ethyl 1-(carbamoylmethyl)-2-oxocyclohexane-1-carboxylate?
The compound is synthesized via palladium-catalyzed allylic alkylation, where ethyl 2-oxocyclohexane-1-carboxylate derivatives react with carbamoylmethyl nucleophiles. For example, sulfonylmethyl carbamates have been used as reagents in the presence of Cs₂CO₃ to introduce the carbamoylmethyl group . Electrochemical ring transformations using iodophenyl-substituted precursors (e.g., PIFA and TFAA as oxidants) are also viable, though yields may vary (e.g., 40% reported in one protocol) . Column chromatography (SiO₂, hexanes/MTBE) is critical for purification .
Q. How is the compound structurally characterized in academic research?
Characterization relies on spectroscopic techniques:
- NMR : Proton and carbon NMR resolve cyclohexane ring substituents and ester/carbamoyl groups.
- X-ray crystallography : Used to confirm stereochemistry and intermolecular interactions (e.g., C–H···O/Cl contacts in cyclohexene derivatives) .
- Chromatography : Purity is assessed via TLC (Rf = 0.30 in hexanes/MTBE 3:1) and HPLC .
Advanced Research Questions
Q. What mechanistic challenges arise in enantioselective synthesis of this compound?
Enantioselective allylic alkylation requires precise catalyst design. For example, chiral diamidophosphite ligands (e.g., porphyrin-based zinc complexes) can induce asymmetry in Pd-catalyzed reactions . However, competing pathways (e.g., β-hydride elimination) may reduce enantiomeric excess. Optimization of base (e.g., Cs₂CO₃ vs. K₂CO₃) and solvent polarity is critical to suppress racemization .
Q. How can contradictory reaction yields (e.g., 40% vs. higher yields) be resolved?
Yield discrepancies often stem from:
- Reaction time : Extended stirring (e.g., 24 hours) improves conversion but risks side reactions .
- Catalyst loading : Pd catalysts (1–5 mol%) and photocatalysts (e.g., 4-CzIPN) require tuning to balance efficiency and cost .
- Radical intermediates : In Dowd-Beckwith reactions, inefficient single-electron transfer (e.g., E₁/₂ = −2.04 V) may stall reactivity, necessitating alternative precursors .
Q. What computational tools are used to predict reactivity or binding properties?
- DFT calculations : Analyze transition states for carbamoylmethyl group introduction and ring expansion .
- Molecular docking : Models interactions with biological targets (e.g., enzymes) using crystal structure data (e.g., monoclinic P2₁/c space group parameters) .
- Molecular dynamics : Simulate solvent effects on reaction pathways, particularly in polar aprotic solvents .
Methodological Considerations
- Safety protocols : Use fume hoods due to low flash points (e.g., 159.8°F for cyclohexane esters) and handle iodinated precursors with nitrile gloves .
- Contradiction management : Cross-validate spectroscopic data (e.g., NMR chemical shifts) with computational predictions to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
